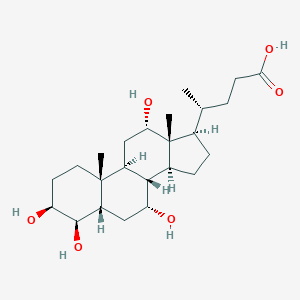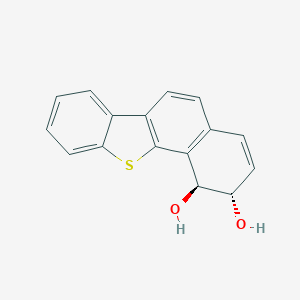![molecular formula C19H22N2O3 B238532 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and chemistry.
Mécanisme D'action
The exact mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It may also modulate the activity of other neurotransmitter systems such as the dopamine and noradrenaline systems.
Biochemical and physiological effects:
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to modulate the activity of the dopamine and noradrenaline systems, which may contribute to its potential use in the treatment of schizophrenia, neuropathic pain, and drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone has several advantages for lab experiments. It is relatively easy to synthesize, and the product can be obtained in high yield and purity. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, it has some limitations, such as its potential toxicity and limited solubility in water, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone. One potential direction is to investigate its potential use in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and selective derivatives of the compound.
Conclusion:
In conclusion, 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more effective and selective derivatives.
Méthodes De Synthèse
The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone involves the reaction between 4-(4-methoxyphenyl)piperazine and 2-chloroethyl phenyl ether in the presence of a base. The reaction can be carried out under reflux conditions using solvents such as ethanol or acetonitrile. The product can be obtained by simple filtration and recrystallization.
Applications De Recherche Scientifique
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, it has been investigated for its potential use as an antidepressant and anxiolytic agent. It has also been studied for its potential use in the treatment of schizophrenia, neuropathic pain, and drug addiction.
Propriétés
Nom du produit |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone |
|---|---|
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-9-7-16(8-10-17)20-11-13-21(14-12-20)19(22)15-24-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Clé InChI |
CZASERPDINYWSP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
![2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B238466.png)


![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)




![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)